Cas no 871038-72-1 (Raltegravir potassium)

Raltegravir potassium structure
Raltegravir potassium structure
상품 이름:Raltegravir potassium
CAS 번호:871038-72-1
MF:C20H21FKN6O5
메가와트:483.514648199081
MDL:MFCD12031642
CID:69167
PubChem ID:23668479

Raltegravir potassium 화학적 및 물리적 성질

이름 및 식별자

    • Raltegravir potassium
    • N-[(4-Fluorophenyl)methyl]-1,6-dihydro-5-hydroxy-1-methyl-2-[1-methyl-1-[[(5-methyl-1,3,4-oxadiazol-2-yl)carbonyl]amino]ethyl]-6-oxo-4-pyrimidinecarboxamide potassium salt
    • MK 0518
    • Raltegravir Potassium Salt
    • Raltegravir (potassium salt)
    • Raltegravir Potassiu
    • MK0518 potassium salt
    • MK-0518 potassium salt
    • Raltegravir K
    • Raltegravir(MK-0518)
    • Isentress
    • Raltegravir ( K salt) API
    • AK326594
    • 43Y000U234
    • potassium 4-((4-fluorobenzyl)carbamoyl)-1-methyl-2-(2-(5-methyl-1,3,4-oxadiazole-2-carboxamido)propan-2-yl)-6-oxo-1,6-dihydropyrimidin-5-olate
    • C20H20FN6O5.K
    • Potassium 4-[{[(4-fluorophenyl)methyl]imino}(hydroxy)methyl]-1-methyl-2-{2-[(5-methyl-1,3,4-oxadiazole-2-carbonyl)amino]propan-2-yl}-6-oxo-1,6-
    • 4-Pyrimidinecarboxamide, N-[(4-fluorophenyl)methyl]-1,6-dihydro-5-hydroxy-1-methyl-2-[1-methyl-1-[[(5-methyl-1,3,4-oxadiazol-2-yl)carbonyl]amino]ethyl]-6-oxo-, monopotassium salt (9CI)
    • Ralegravir
    • Raltegravir potassium [USAN]
    • RALTEGRAVIR MONOPOTASSIUM SALT [MI]
    • AS-19171
    • RALTEGRAVIR POTASSIUM [USP MONOGRAPH]
    • CHEMBL518520
    • N-[1-[4-[(4-fluorophenyl)methylcarbamoyl]-5-hydroxy-1-methyl-6-oxo-pyrimidin-2-yl]-1-methyl-ethyl]-5-methyl-1,3,4-oxadiazole-2-carboxamide
    • Raltegravir (potassium)
    • AKOS015896594
    • RALTEGRAVIR POTASSIUM (USP-RS)
    • CS-3263
    • RALTEGRAVIR POTASSIUM (MART.)
    • Isentress hd
    • RALTEGRAVIR POTASSIUM [EP MONOGRAPH]
    • MFCD12031642
    • 871038-72-1 (potassium)
    • UNII-43Y000U234
    • RALTEGRAVIR POTASSIUM (EP MONOGRAPH)
    • BCP01757
    • L000900612 POTASSIUM SALT
    • L-000900612 POTASSIUM SALT
    • DTXSID501007339
    • MK0518 POTASSIUM
    • Raltegravir potassium (JAN/USAN)
    • 4-Pyrimidinecarboxamide, N-((4-fluorophenyl)methyl)-1,6-dihydro-5-hydroxy-1-methyl-2-(1-methyl-1-(((5-methyl-1,3,4-oxadiazol-2-yl)carbonyl)amino)ethyl)-6-oxo-, monopotassium salt
    • 871038-72-1
    • SCHEMBL15939218
    • HY-10353A
    • MK-518
    • Isentress (TN)
    • BCPP000092
    • RALTEGRAVIR POTASSIUM [USP-RS]
    • Potassium, Raltegravir
    • AC-2062
    • IFUKBHBISRAZTF-UHFFFAOYSA-M
    • BR164314
    • RALTEGRAVIR POTASSIUM (USP MONOGRAPH)
    • potassium;4-[(4-fluorophenyl)methylcarbamoyl]-1-methyl-2-[2-[(5-methyl-1,3,4-oxadiazole-2-carbonyl)amino]propan-2-yl]-6-oxopyrimidin-5-olate
    • BDBM50480673
    • DUTREBIS COMPONENT RALTEGRAVIR POTASSIUM
    • RALTEGRAVIR POTASSIUM [JAN]
    • Potassium 4-[(4-fluorobenzyl)carbamoyl]-1-methyl-2-[1-methyl-1-[[(5-methyl-1,3,4-oxadiazol-2-yl)carbonyl]amino]ethyl]-6-oxo-1,6-dihydropyrimidin-5-olate
    • MK-0518 POTASSIUM
    • CCG-269568
    • Raltegravir monopotassium salt
    • Raltegravir potassium- Bio-X
    • RALTEGRAVIR POTASSIUM [MART.]
    • Potassium 4-((4-fluorobenzyl)carbamoyl)-1-methyl-2-(1-methyl-1-(((5-methyl-1,3,4-oxadiazol-2-yl)carbonyl)amino)ethyl)-6-oxo-1,6-dihydropyrimidin-5-olate
    • Potassium 4-[{[(4-fluorophenyl)methyl]imino}(hydroxy)methyl]-1-methyl-2-{2-[(5-methyl-1,3,4-oxadiazole-2-carbonyl)amino]propan-2-yl}-6-oxo-1,6-dihydropyrimidin-5-olate
    • AB01274746-01
    • Q-201657
    • Raltegravir potassium [USAN:JAN]
    • potassium 4-{[(4-fluorophenyl)methyl]carbamoyl}-1-methyl-2-{2-[(5-methyl-1,3,4-oxadiazol-2-yl)formamido]propan-2-yl}-6-oxo-1,6-dihydropyrimidin-5-olate
    • RALTEGRAVIR POTASSIUM [ORANGE BOOK]
    • D07133
    • RALTEGRAVIR POTASSIUM [WHO-DD]
    • RALTEGRAVIR POTASSIUM COMPONENT OF DUTREBIS
    • N-((4-Fluorophenyl)methyl)-1,6-dihydro-5-hydroxy-1-methyl-2-(1-methyl-1-(((5-methyl-1,3,4-oxadiazol-2-yl)carbonyl)amino)ethyl)-6-oxo-4-pyrimidinecarboxamide monopotassium salt
    • Q27258678
    • MK 0518 potassium salt
    • MDL: MFCD12031642
    • 인치: 1S/C20H21FN6O5.K/c1-10-25-26-17(32-10)16(30)24-20(2,3)19-23-13(14(28)18(31)27(19)4)15(29)22-9-11-5-7-12(21)8-6-11;/h5-8,28H,9H2,1-4H3,(H,22,29)(H,24,30);
    • InChIKey: NLDVPINGTPMESH-UHFFFAOYSA-N
    • 미소: [K].O=C(C1OC(C)=NN=1)NC(C)(C)C1N(C)C(=O)C(O)=C(C(NCC2C=CC(F)=CC=2)=O)N=1

계산된 속성

  • 정밀분자량: 482.11200
  • 동위원소 질량: 482.112
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 2
  • 수소 결합 수용체 수량: 9
  • 중원자 수량: 33
  • 회전 가능한 화학 키 수량: 6
  • 복잡도: 843
  • 총 키 단위 수량: 2
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 토폴로지 분자 극성 표면적: 153

실험적 성질

  • 색과 성상: 회백색 솔리드
  • 밀도: 1.46
  • 융해점: 282ºC
  • 비등점: No data available
  • 플래시 포인트: No data available
  • PSA: 155.07000
  • LogP: 2.13150
  • 증기압: No data available

Raltegravir potassium 보안 정보

Raltegravir potassium 세관 데이터

  • 세관 번호:2934999090
  • 세관 데이터:

    중국 세관 번호:

    2934999090

    개요:

    293499090. 기타 잡환 화합물.부가가치세: 17.0%. 환급률: 13.0%. 규제조건: 없음.최혜국 대우관세: 6.5%. 일반관세: 20.0%

    신고 요소:

    제품 이름, 어셈블리 컨텐트, 사용

    요약:

    293499090. 기타 잡환 화합물.부가가치세: 17.0%. 환급률: 13.0%. 최혜국 대우관세: 6.5%. 일반관세: 20.0%

Raltegravir potassium 가격추가 >>

기업 No. 상품 이름 Cas No. 순결 사양 가격 업데이트 시간 문의
Ambeed
A100140-5mg
Potassium 4-((4-fluorobenzyl)carbamoyl)-1-methyl-2-(2-(5-methyl-1,3,4-oxadiazole-2-carboxamido)propan-2-yl)-6-oxo-1,6-dihydropyrimidin-5-olate
871038-72-1 98+%
5mg
$5.0 2025-02-19
ChemScence
CS-3263-50mg
Raltegravir (potassium)
871038-72-1 99.96%
50mg
$160.0 2022-04-26
Ambeed
A100140-10mg
Potassium 4-((4-fluorobenzyl)carbamoyl)-1-methyl-2-(2-(5-methyl-1,3,4-oxadiazole-2-carboxamido)propan-2-yl)-6-oxo-1,6-dihydropyrimidin-5-olate
871038-72-1 98+%
10mg
$7.0 2025-02-19
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci14314-5mg
Raltegravir potassium salt
871038-72-1 98%
5mg
¥768.00 2023-09-09
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci14314-10mg
Raltegravir potassium salt
871038-72-1 98%
10mg
¥1152.00 2023-09-09
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci14314-50mg
Raltegravir potassium salt
871038-72-1 98%
50mg
¥3583.00 2023-09-09
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
R73870-25mg
Raltegravir Potassium
871038-72-1 98%
25mg
¥318.0 2024-07-19
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T2239-10 mg
Raltegravir potassium
871038-72-1 98.00%
10mg
¥987.00 2022-04-26
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T2239-100 mg
Raltegravir potassium
871038-72-1 98.00%
100MG
¥4675.00 2022-04-26
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T2239-50 mg
Raltegravir potassium
871038-72-1 98.00%
50mg
¥3117.00 2022-04-26

Raltegravir potassium 합성 방법

합성회로 1

반응 조건
1.1 -
1.2 Reagents: Potassium hydroxide Solvents: Ethanol
2.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide Solvents: Acetonitrile
3.1 Reagents: 4-Methylmorpholine Solvents: Acetonitrile
3.2 Reagents: Potassium hydroxide Solvents: Acetic acid
참조
Identification, Synthesis, and Strategy For Minimization of Potential Impurities Observed In Raltegravir Potassium Drug Substance
Patil, Gulabrao D.; et al, Organic Process Research & Development, 2012, 16(8), 1422-1429

합성회로 2

반응 조건
1.1 -
2.1 Reagents: Magnesium hydroxide Solvents: N-Methyl-2-pyrrolidone ,  Water
3.1 -
4.1 Reagents: Triethylamine ,  4-(Dimethylamino)pyridine
4.2 Reagents: Glycolic acid ,  Hydrogen Catalysts: Palladium Solvents: Methanol
4.3 Reagents: Triethylamine
5.1 Reagents: 4-Methylmorpholine Solvents: Acetonitrile
5.2 Reagents: Potassium hydroxide Solvents: Acetic acid
참조
Identification, Synthesis, and Strategy For Minimization of Potential Impurities Observed In Raltegravir Potassium Drug Substance
Patil, Gulabrao D.; et al, Organic Process Research & Development, 2012, 16(8), 1422-1429

합성회로 3

반응 조건
1.1 Reagents: Hydroxylamine Solvents: Isopropanol
2.1 -
3.1 Reagents: Magnesium hydroxide Solvents: N-Methyl-2-pyrrolidone ,  Water
4.1 -
5.1 Reagents: Triethylamine ,  4-(Dimethylamino)pyridine
5.2 Reagents: Glycolic acid ,  Hydrogen Catalysts: Palladium Solvents: Methanol
5.3 Reagents: Triethylamine
6.1 Reagents: 4-Methylmorpholine Solvents: Acetonitrile
6.2 Reagents: Potassium hydroxide Solvents: Acetic acid
참조
Identification, Synthesis, and Strategy For Minimization of Potential Impurities Observed In Raltegravir Potassium Drug Substance
Patil, Gulabrao D.; et al, Organic Process Research & Development, 2012, 16(8), 1422-1429

합성회로 4

반응 조건
참조
Preparation of benzyl 2-[4-(4-fluorobenzylcarbamoyl)-5-hydroxy-1- methyl-6-oxo-1,6-dihydropyrimidin-2-yl]propan-2-yl]carbamate
Anonymous, IP.com Journal, 2012, 13,

합성회로 5

반응 조건
참조
Preparation of benzyl 2-[4-(4-fluorobenzylcarbamoyl)-5-hydroxy-1- methyl-6-oxo-1,6-dihydropyrimidin-2-yl]propan-2-yl]carbamate
Anonymous, IP.com Journal, 2012, 13,

합성회로 6

반응 조건
1.1 -
2.1 Reagents: Triethylamine ,  4-(Dimethylamino)pyridine
2.2 Reagents: Glycolic acid ,  Hydrogen Catalysts: Palladium Solvents: Methanol
2.3 Reagents: Triethylamine
3.1 Reagents: 4-Methylmorpholine Solvents: Acetonitrile
3.2 Reagents: Potassium hydroxide Solvents: Acetic acid
참조
Identification, Synthesis, and Strategy For Minimization of Potential Impurities Observed In Raltegravir Potassium Drug Substance
Patil, Gulabrao D.; et al, Organic Process Research & Development, 2012, 16(8), 1422-1429

합성회로 7

반응 조건
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  30 °C → 5 °C
1.2 Solvents: Dichloromethane ;  90 - 180 min, 0 - 5 °C; 5 °C → 25 °C; 2 h, 20 - 25 °C
1.3 Reagents: p-Toluenesulfonic acid ,  Triethylamine Solvents: Dichloromethane ;  60 - 90 min, 20 - 25 °C; 60 - 70 min, 20 - 25 °C
2.1 Reagents: Potassium hydroxide Solvents: Methanol ,  Water ;  60 - 90 min, 5 - 10 °C; 10 °C → 25 °C; 1 h, 20 - 25 °C
3.1 -
참조
Crystalline forms of N-(2-(4-(4-fluorobenzylcarbamoyl)-5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)propan-2-yl)-5-methyl-1,3,4-oxadiazole-2-carboxamide intermediates
Anonymous, IP.com Journal, 2014, 14, 1-6

합성회로 8

반응 조건
1.1 Reagents: Magnesium hydroxide ,  Sulfoxonium, trimethyl-, iodide (1:1) ;  30 °C → 95 °C; 95 °C → 30 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  20 - 30 °C; pH 0.5 - 1.5, 40 °C
1.3 Reagents: Sodium bisulfite Solvents: Water ;  60 - 90 min, 35 - 40 °C; 4 - 6 h, 25 - 30 °C
2.1 -
참조
Crystalline forms of N-(2-(4-(4-fluorobenzylcarbamoyl)-5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)propan-2-yl)-5-methyl-1,3,4-oxadiazole-2-carboxamide intermediates
Anonymous, IP.com Journal, 2014, 14, 1-6

합성회로 9

반응 조건
1.1 Reagents: 4-Methylmorpholine Solvents: Acetonitrile
1.2 Reagents: Potassium hydroxide Solvents: Acetic acid
참조
Identification, Synthesis, and Strategy For Minimization of Potential Impurities Observed In Raltegravir Potassium Drug Substance
Patil, Gulabrao D.; et al, Organic Process Research & Development, 2012, 16(8), 1422-1429

합성회로 10

반응 조건
1.1 Reagents: Triethylamine ,  4-(Dimethylamino)pyridine
1.2 Reagents: Glycolic acid ,  Hydrogen Catalysts: Palladium Solvents: Methanol
1.3 Reagents: Triethylamine
2.1 Reagents: 4-Methylmorpholine Solvents: Acetonitrile
2.2 Reagents: Potassium hydroxide Solvents: Acetic acid
참조
Identification, Synthesis, and Strategy For Minimization of Potential Impurities Observed In Raltegravir Potassium Drug Substance
Patil, Gulabrao D.; et al, Organic Process Research & Development, 2012, 16(8), 1422-1429

합성회로 11

반응 조건
1.1 Reagents: Magnesium hydroxide Solvents: N-Methyl-2-pyrrolidone ,  Water
2.1 -
3.1 Reagents: Triethylamine ,  4-(Dimethylamino)pyridine
3.2 Reagents: Glycolic acid ,  Hydrogen Catalysts: Palladium Solvents: Methanol
3.3 Reagents: Triethylamine
4.1 Reagents: 4-Methylmorpholine Solvents: Acetonitrile
4.2 Reagents: Potassium hydroxide Solvents: Acetic acid
참조
Identification, Synthesis, and Strategy For Minimization of Potential Impurities Observed In Raltegravir Potassium Drug Substance
Patil, Gulabrao D.; et al, Organic Process Research & Development, 2012, 16(8), 1422-1429

합성회로 12

반응 조건
1.1 Reagents: Potassium hydroxide Solvents: Methanol ,  Water ;  60 - 90 min, 5 - 10 °C; 10 °C → 25 °C; 1 h, 20 - 25 °C
2.1 -
참조
Crystalline forms of N-(2-(4-(4-fluorobenzylcarbamoyl)-5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)propan-2-yl)-5-methyl-1,3,4-oxadiazole-2-carboxamide intermediates
Anonymous, IP.com Journal, 2014, 14, 1-6

합성회로 13

반응 조건
1.1 Reagents: Triethylamine Solvents: Methanol ;  30 min, 20 - 30 °C; 30 °C → 60 °C; 15 - 20 min, 55 - 60 °C
1.2 30 min, 55 - 60 °C; 60 - 70 °C
1.3 Reagents: Acetic acid ;  30 min, 60 - 70 °C; 60 - 70 min, 60 - 70 °C; 30 - 90 min, 70 °C → 30 °C; 30 - 40 min, 25 - 30 °C
2.1 Reagents: Magnesium hydroxide ,  Sulfoxonium, trimethyl-, iodide (1:1) ;  30 °C → 95 °C; 95 °C → 30 °C
2.2 Reagents: Hydrochloric acid Solvents: Water ;  20 - 30 °C; pH 0.5 - 1.5, 40 °C
2.3 Reagents: Sodium bisulfite Solvents: Water ;  60 - 90 min, 35 - 40 °C; 4 - 6 h, 25 - 30 °C
3.1 -
참조
Crystalline forms of N-(2-(4-(4-fluorobenzylcarbamoyl)-5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)propan-2-yl)-5-methyl-1,3,4-oxadiazole-2-carboxamide intermediates
Anonymous, IP.com Journal, 2014, 14, 1-6

합성회로 14

반응 조건
참조
Crystalline forms of N-(2-(4-(4-fluorobenzylcarbamoyl)-5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)propan-2-yl)-5-methyl-1,3,4-oxadiazole-2-carboxamide intermediates
Anonymous, IP.com Journal, 2014, 14, 1-6

합성회로 15

반응 조건
1.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide Solvents: Acetonitrile
2.1 Reagents: 4-Methylmorpholine Solvents: Acetonitrile
2.2 Reagents: Potassium hydroxide Solvents: Acetic acid
참조
Identification, Synthesis, and Strategy For Minimization of Potential Impurities Observed In Raltegravir Potassium Drug Substance
Patil, Gulabrao D.; et al, Organic Process Research & Development, 2012, 16(8), 1422-1429

합성회로 16

반응 조건
1.1 Reagents: Triethylamine Solvents: Toluene
2.1 -
2.2 Reagents: Potassium hydroxide Solvents: Ethanol
3.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide Solvents: Acetonitrile
4.1 Reagents: 4-Methylmorpholine Solvents: Acetonitrile
4.2 Reagents: Potassium hydroxide Solvents: Acetic acid
참조
Identification, Synthesis, and Strategy For Minimization of Potential Impurities Observed In Raltegravir Potassium Drug Substance
Patil, Gulabrao D.; et al, Organic Process Research & Development, 2012, 16(8), 1422-1429

Raltegravir potassium Raw materials

Raltegravir potassium Preparation Products

Raltegravir potassium 공급 업체

Hangzhou Runyan Pharmaceutical Technology Co., Ltd
골드 회원
Audited Supplier 감사 대상 공급업체
(CAS:871038-72-1)Raltegravir Potassium
주문 번호:RY174
인벤토리 상태:in Stock
재다:1g
순결:99% HPLC
마지막으로 업데이트된 가격 정보:Monday, 26 August 2024 11:30
가격 ($):
Amadis Chemical Company Limited
골드 회원
Audited Supplier 감사 대상 공급업체
(CAS:871038-72-1)Raltegravir potassium
주문 번호:A25486
인벤토리 상태:in Stock/in Stock
재다:25g/100g
순결:99%/99%
마지막으로 업데이트된 가격 정보:Friday, 30 August 2024 04:18
가격 ($):152.0/526.0
Taian Jiayue Biochemical Co., Ltd
골드 회원
Audited Supplier 감사 대상 공급업체
(CAS:871038-72-1)Raltegravir potassium
주문 번호:JY026
인벤토리 상태:in stock
재다:1g/5g/1kg/25kg
순결:98%-99%%
마지막으로 업데이트된 가격 정보:Thursday, 26 December 2024 14:06
가격 ($):

추천 기사

추천 공급업체
Suzhou Senfeida Chemical Co., Ltd
(CAS:871038-72-1)Raltegravir potassium
sfd4626
순결:99.9%
재다:200kg
가격 ($):문의
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:871038-72-1)Raltegravir potassium
25849425
순결:98%
재다:Company Customization
가격 ($):문의